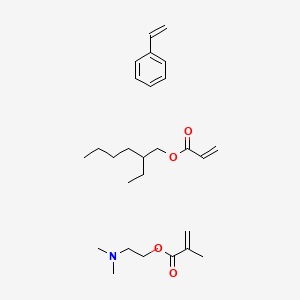
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 2-methylprop-2-enoate, 2-ethylhexyl prop-2-enoate, and styrene are compounds that are often used in the production of polymers and copolymers. These compounds are known for their versatility and are utilized in various industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: This compound can be synthesized by reacting dimethylaminoethanol with methacrylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
2-Ethylhexyl prop-2-enoate: This ester is commonly prepared by esterification of 2-ethylhexanol with acrylic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Styrene: Styrene is produced industrially by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures (600-650°C).
Industrial Production Methods
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Industrial production involves continuous esterification processes with efficient separation techniques to purify the product.
2-Ethylhexyl prop-2-enoate: Large-scale production utilizes continuous reactors and distillation columns to achieve high purity and yield.
Styrene: The industrial production of styrene is typically carried out in large-scale dehydrogenation reactors with advanced heat recovery systems to optimize energy efficiency.
化学反応の分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, often leading to the formation of corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or alkanes.
Substitution: These compounds can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Oxidation can yield methacrylic acid derivatives.
2-Ethylhexyl prop-2-enoate: Reduction can produce 2-ethylhexanol.
Styrene: Oxidation can lead to the formation of benzaldehyde or benzoic acid.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings.
Industry: Applied in the production of paints, coatings, and adhesives due to their excellent film-forming properties.
作用機序
The mechanism of action for these compounds involves their ability to polymerize and form long-chain molecules. The presence of reactive double bonds allows them to undergo addition polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their functional groups and structure.
類似化合物との比較
Similar Compounds
Methyl methacrylate: Similar to 2-(Dimethylamino)ethyl 2-methylprop-2-enoate but lacks the dimethylamino group.
Butyl acrylate: Similar to 2-ethylhexyl prop-2-enoate but with a shorter alkyl chain.
Vinyl toluene: Similar to styrene but with a methyl group on the aromatic ring.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: The presence of the dimethylamino group imparts unique solubility and reactivity properties.
2-Ethylhexyl prop-2-enoate: The long alkyl chain provides flexibility and hydrophobicity, making it suitable for specific applications.
Styrene: The aromatic ring in styrene contributes to its stability and ability to undergo various chemical transformations.
特性
CAS番号 |
58353-09-6 |
|---|---|
分子式 |
C27H43NO4 |
分子量 |
445.6 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;styrene |
InChI |
InChI=1S/C11H20O2.C8H15NO2.C8H8/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-7(2)8(10)11-6-5-9(3)4;1-2-8-6-4-3-5-7-8/h6,10H,3-5,7-9H2,1-2H3;1,5-6H2,2-4H3;2-7H,1H2 |
InChIキー |
DWCYVWMAAJPKMN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OCCN(C)C.C=CC1=CC=CC=C1 |
関連するCAS |
58353-09-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



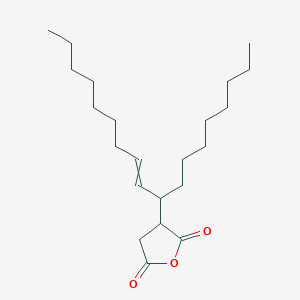
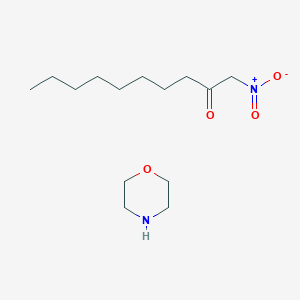

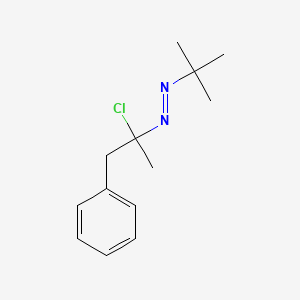
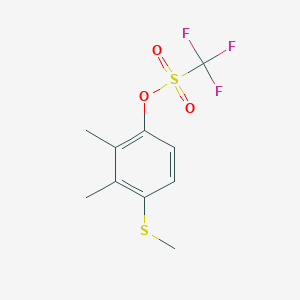

![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
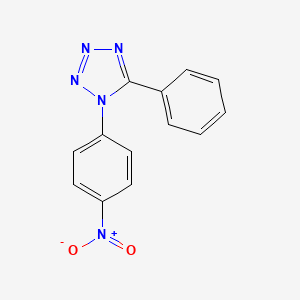
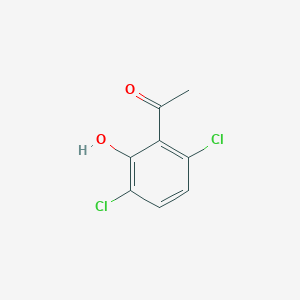

![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)

